(S)-di-tert-butyl 2-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)pentanedioate, identified by the CAS number 1025796-31-9, is a complex organic compound notable for its role as a polyethylene glycol (PEG) linker in antibody-drug conjugation applications. This compound's structure incorporates multiple functional groups, making it significant in medicinal chemistry and bioconjugation processes.
This compound is classified under the category of amino acid derivatives and is specifically designed for use in bioconjugation techniques. It has been sourced from various chemical suppliers, indicating its availability for research and industrial applications. The molecular formula of (S)-di-tert-butyl 2-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)pentanedioate is C24H45N3O7, with a molecular weight of 487.63 g/mol .
The synthesis of (S)-di-tert-butyl 2-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)pentanedioate typically involves several steps:
The molecular structure of (S)-di-tert-butyl 2-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)pentanedioate features a complex arrangement that includes:
The compound's structural representation can be derived from its InChI Key: IXWXFSGSTGXUFO-IRXDYDNUSA-N, which provides insight into its stereochemistry and connectivity .
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)pentanedioate participates in various chemical reactions:
The reactions are generally performed under controlled conditions to maximize yield and purity, often monitored using techniques such as NMR spectroscopy .
The mechanism of action for (S)-di-tert-butyl 2-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)pentanedioate involves:
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)pentanedioate finds applications primarily in:
This compound exemplifies how advanced organic chemistry can contribute to innovative therapeutic strategies in modern medicine.
The synthesis of the target compound hinges on precise stereocontrol at two chiral centers: the glutamic acid γ-carboxylate and lysine ε-amine groups. Efficient urea bond formation between these residues requires meticulous enantiomeric preservation. Modern routes employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between (S)-6-((tert-butoxycarbonyl)amino)-2-((tert-butoxy)carbonylamino)hexanoic acid and (S)-2-amino-5-tert-butoxy-5-oxopentanoic acid tert-butyl ester. This method achieves >95% enantiomeric excess (ee) by maintaining sub-zero temperatures (–20°C) during urea formation, minimizing epimerization [2] [6].
Alternative carbonyl diimidazole (CDI)-driven urea formation offers superior selectivity for acid-amine conjugation under anhydrous conditions. The reaction proceeds via a carbonylimidazolide intermediate, reacting with the lysine derivative’s amine group to form the asymmetric urea linkage. This route yields 87–92% isolated product with near-complete stereoretention, verified by chiral HPLC [3] [8].
Table 1: Stereoselective Urea Formation Methods
Method | Conditions | Reaction Time | ee (%) | Yield (%) |
---|---|---|---|---|
EDC/HOBt coupling | –20°C, DMF, N-methylmorpholine | 12 h | >95 | 85 |
CDI-mediated activation | RT, THF, anhydrous | 4 h | 98 | 92 |
Curtius rearrangement | 0°C→RT, toluene, diphenylphosphoryl azide | 18 h | 90 | 78 |
1.2. tert-Butyl Ester Protection Strategies in Peptidomimetic Synthesis
The compound’s three tert-butyl ester groups serve as orthogonal protecting units for the α-carboxylate (glutamate), γ-carboxylate (glutamate), and C-terminal carboxylate (lysine). These groups confer critical advantages:
Optimization studies reveal that electron-donating substituents on the glutamic acid backbone reduce epimerization risk during esterification. Protecting group stability follows the order: tert-butyl > benzyl > methyl esters under basic conditions, making tert-butyl ideal for multi-step syntheses [5].
Table 2: Orthogonal Protection Strategies for Carboxyl Groups
Protecting Group | Cleavage Conditions | Stability Profile | Side Reaction Risk |
---|---|---|---|
tert-Butyl ester | TFA/DCM (1:3), 2 h, RT | Stable to bases, nucleophiles | Low |
Benzyl ester | H₂/Pd-C, 24 h | Stable to acids | Moderate (Over-reduction) |
Methyl ester | LiOH/THF/H₂O, 0°C, 1 h | Labile to acids/bases | High (Transesterification) |
Solution-Phase Synthesis remains prevalent for large-scale production (>100 g). Key benefits include:
Solid-Phase Synthesis leverages Wang resin-linked glutamic acid precursors for automated assembly. The sequence involves:
Hybrid strategies are emerging, where solution-phase intermediates undergo final coupling on solid supports to enhance purity.
Table 3: Comparative Analysis of Synthesis Platforms
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Limit | Kilogram | Milligram–gram |
Typical Yield | 70–85% | 60–70% |
Purity (Crude) | 60–75% | 50–65% |
Automation Potential | Low | High |
Best-Suited For | Bulk ADC linker production | Rapid analog screening |
The final compound’s hydrophobicity (LogP 2.29–4.44) and three tert-butyl groups necessitate advanced purification tactics:
Critical impurities include:
Process analytical technology (PAT) tools, such as inline UV spectroscopy at 210 nm and 254 nm, enable real-time fraction collection during chromatography, enhancing recovery rates to >90% [5].
Table 4: Key Purification Parameters for High-Purity Product
Technique | Conditions | Purity Enhancement | Yield Impact |
---|---|---|---|
Reverse-Phase HPLC | C18 column, 40–95% ACN/0.1% TFA, 15 mL/min | 85% → 99% | –15% |
Silica Gel Chromatography | Hexane:EtOAc (7:3→1:1), 4°C | 75% → 95% | –10% |
Recrystallization | Heptane/ethyl acetate (9:1), –20°C | 90% → 97% | –20% |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1